

Technical Monograph: Characterization and Profiling of -FK-506

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Compound of Interest

Compound Name: *delta23-FK-506*

CAS No.: 104987-16-8

Cat. No.: B1147500

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Executive Summary

-FK-506 (commonly referred to as 23,24-dehydrotacrolimus) is a critical structural analogue and process-related impurity of the immunosuppressant Tacrolimus (FK-506). Its presence in fermentation broths stems from incomplete reduction during polyketide biosynthesis. For drug development professionals, this molecule represents both a quality control challenge and a probe for structure-activity relationships (SAR).

This guide provides the definitive nomenclature, structural implications, and a self-validating HPLC protocol for the isolation of

-FK-506.

Chemical Identity & Nomenclature

Defining the exact chemical identity of macrolide analogues requires rigorous adherence to IUPAC substitution rules.

-FK-506 differs from the parent Tacrolimus solely by the introduction of a double bond at the C23-C24 position within the macrocyclic ring.

Core Identifiers

Parameter	Value
Common Name	-FK-506
Primary Synonym	23,24-Dehydrotacrolimus
Chemical Type	Macrocyclic Lactone (Macrolide)
Molecular Formula	
Molecular Weight	802.01 g/mol (approx. 2 Da less than Tacrolimus)
Parent CAS	104987-11-3 (Tacrolimus)

IUPAC Nomenclature

The IUPAC name is derived from the parent oxazacyclotricosine skeleton. Note the shift from hexadecahydro (Tacrolimus) to tetradecahydro due to the unsaturation.

Full IUPAC Name: (-)-(3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-8-Allyl-5,6,8,11,12,13,14,15,16,17,18,19,26,26a-tetradecahydro-5,19-dihydroxy-3-{{(E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylvinyl}}-14,16-dimethoxy-4,10,12,18-tetramethyl-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxazacyclotricosine-1,7,20,21(4H,23H)-tetrone

(Note: Nomenclature varies slightly by pharmacopeia; "23,24-dehydrotacrolimus" is the standard operational name in medicinal chemistry).

Biosynthetic Origin & Mechanism

To understand the impurity, one must understand the failure point in its synthesis. Tacrolimus is synthesized by a hybrid Polyketide Synthase (PKS) / Non-ribosomal Peptide Synthetase (NRPS) system.

The "Skipped Reduction" Hypothesis

The macrocycle of FK-506 is assembled by type I PKS modules.

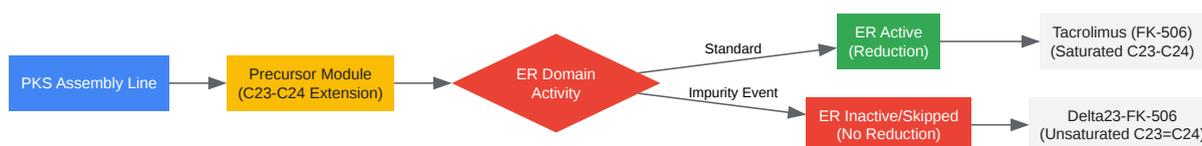
- **Standard Mechanism:** The PKS module responsible for the C23-C24 bond extension incorporates a malonyl-CoA or methylmalonyl-CoA extender unit. A fully functional module utilizes a Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) to produce a saturated single bond.
- **Formation:** The formation of

-FK-506 results from the inactivity or "skipping" of the Enoyl Reductase (ER) domain in the specific PKS module (likely Module 8 in the fkb gene cluster). This leaves the double bond (generated by the DH domain) intact rather than reducing it to the methylene linkage found in Tacrolimus.

Biological Implications (SAR)

The C23-C24 region is located on the "binding" face of the molecule relative to FKBP12, but it also influences the overall ring conformation.

- **Rigidity:** The hybridization at C23-C24 restricts the conformational flexibility of the macrocycle.
- **Activity:** While -FK-506 retains binding affinity for FKBP12, the rigidification often alters the formation of the composite surface required to inhibit Calcineurin (CaN), typically resulting in slightly reduced immunosuppressive potency compared to the parent molecule.



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Figure 1: Biosynthetic divergence point. The failure of the Enoyl Reductase (ER) domain leads to the retention of the double bond.

Analytical Protocol: Separation & Profiling

Separating

-FK-506 from Tacrolimus is analytically challenging due to their structural similarity and the phenomenon of rotamerism. FK-506 compounds exist as cis and trans rotamers around the amide bond of the pipercolic acid moiety. At room temperature, these rotamers appear as split or broad peaks, masking impurities.

Core Directive: You must perform chromatography at elevated temperatures to accelerate the interconversion of rotamers, merging them into a single sharp peak.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from standard USP/EP monographs for Tacrolimus impurity profiling.

Equipment: HPLC with UV-Vis (DAD) or LC-MS/MS.

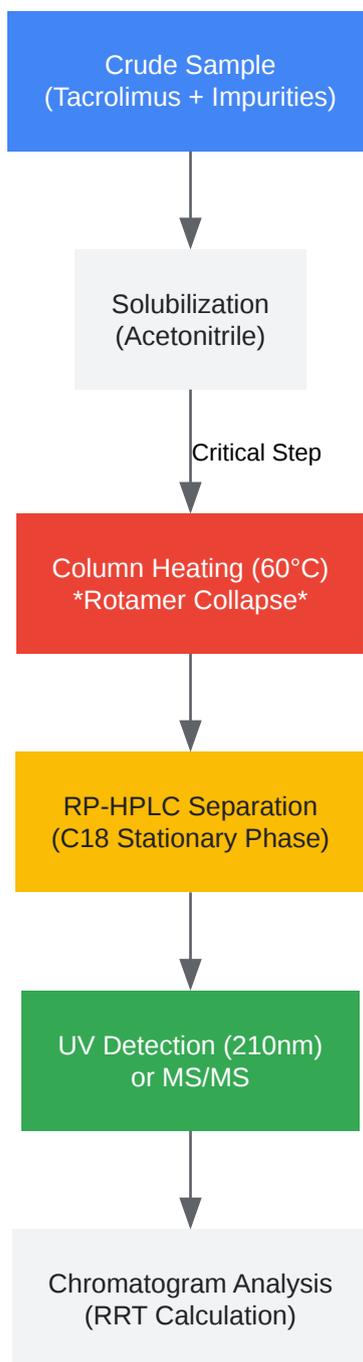
Parameter	Specification	Causality / Rationale
Column	C18 (Octadecylsilyl), 150 x 4.6 mm, 3 μ m	High surface area for hydrophobic resolution of macrolides.
Temperature	60°C \pm 1°C	CRITICAL: High temp collapses rotamers (cis/trans) into a single peak, preventing peak splitting that obscures the impurity.
Flow Rate	1.5 mL/min	Optimized for backpressure and resolution on 3 μ m particles.
Detection	UV @ 210 nm	Detects the carbonyl and amide chromophores.
Mobile Phase A	Water / Phosphoric Acid (99.9 : 0.1)	Acidic pH suppresses ionization of silanols, improving peak shape.
Mobile Phase B	Acetonitrile / t-Butyl Methyl Ether (81 : 19)	TBME modifies selectivity specifically for the macrocyclic conformation.
Gradient	Isocratic or Shallow Gradient	Isocratic (approx 65% B) is often sufficient for close-eluting isomers.

Step-by-Step Workflow

- **Sample Preparation:** Dissolve 10 mg of the bulk drug substance in 10 mL of Acetonitrile. Ensure complete dissolution; sonicate if necessary.
- **System Equilibration:** Condition the column at 60°C for at least 45 minutes. A stable baseline is essential at this wavelength (210 nm).
- **Injection:** Inject 20 μ L.

- Elution Order:
 - Tautomers/Rotamers (if temp < 50°C): Pre-elute.
 - Tacrolimus (Main Peak): ~15-20 min (system dependent).
 - -FK-506: Typically elutes after the main Tacrolimus peak (Relative Retention Time ~1.1 - 1.2) due to the slight increase in planarity/hydrophobicity interaction with the C18 stationary phase.
- Validation: Calculate resolution () between Tacrolimus and -FK-506.

is required for quantitative reporting.



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Figure 2: Analytical workflow emphasizing the critical temperature control required to manage rotameric interference.

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